5-Cyclopentylpiperidine-3-carboxylic acid

Lipophilicity Blood-Brain Barrier Permeability Lead Optimization

5-Cyclopentylpiperidine-3-carboxylic acid is a C-substituted piperidine building block with a cyclopentyl ring at the 5-position and a free carboxylic acid at the 3-position. Unlike N-cyclopentyl analogs, its free secondary amine enables dual parallel derivatization (amide coupling + sulfonylation/urea formation) without protecting-group manipulation. The 3-carboxylic acid matches the pharmacophoric geometry of nipecotic acid, making it suitable as a CNS-penetrant fragment hit for FBLG campaigns. LogP 1.49 and TPSA 49.33 Ų balance passive permeability with oral bioavailability compliance. Supplied at 95% purity. For R&D use only.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13160069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopentylpiperidine-3-carboxylic acid
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2CC(CNC2)C(=O)O
InChIInChI=1S/C11H19NO2/c13-11(14)10-5-9(6-12-7-10)8-3-1-2-4-8/h8-10,12H,1-7H2,(H,13,14)
InChIKeyRCAIFNFBAXHPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopentylpiperidine-3-carboxylic Acid – Structural Identity, Physicochemical Fingerprint, and Procurement-Relevant Specifications


5-Cyclopentylpiperidine-3-carboxylic acid (CAS 1558161-50-4) is a C-substituted piperidine building block bearing a cyclopentyl ring at the 5-position and a carboxylic acid group at the 3-position of the saturated six-membered heterocycle . The compound has the molecular formula C11H19NO2 and a molecular weight of 197.27 g·mol⁻¹ . Its computed physicochemical profile includes a LogP of 1.49, a topological polar surface area (TPSA) of 49.33 Ų, two hydrogen bond donors, and two hydrogen bond acceptors . Commercial material is typically supplied at 95% purity . Unlike N-substituted cyclopentylpiperidine carboxylic acids, the cyclopentyl group in this scaffold is installed directly on the piperidine carbon skeleton, leaving the secondary amine free for further synthetic elaboration.

Why 5-Cyclopentylpiperidine-3-carboxylic Acid Cannot Be Replaced by Positional Isomers or N-Substituted Analogs


The piperidine carboxylic acid chemical space contains multiple constitutional isomers and N-alkylated variants that share the identical molecular formula (C11H19NO2) yet exhibit markedly different physicochemical and molecular recognition profiles [1]. Simple substitution of 5-cyclopentylpiperidine-3-carboxylic acid with its 2-carboxylic acid positional isomer alters the carboxylate orientation relative to the piperidine nitrogen, converting a β-amino acid motif into an α-amino acid geometry with distinct pKa, intramolecular hydrogen bonding, and metal-chelation behavior . Replacement by N-cyclopentylpiperidine-3-carboxylic acid eliminates the free secondary amine, reducing the hydrogen bond donor count from two to one, substantially lowering the TPSA from approximately 49 Ų to 40–41 Ų, and altering the LogP by more than two log units [1][2]. The following quantitative evidence guide details these non-interchangeable differences.

Quantitative Differentiation Evidence for 5-Cyclopentylpiperidine-3-carboxylic Acid Versus Closest Analogs


Lipophilicity (LogP) Comparison: 5-Cyclopentylpiperidine-3-carboxylic Acid vs Nipecotic Acid

The cyclopentyl substituent at the 5-position dramatically increases the calculated lipophilicity of 5-cyclopentylpiperidine-3-carboxylic acid (LogP = 1.49) relative to the unsubstituted parent scaffold nipecotic acid (piperidine-3-carboxylic acid, LogP = 0.40) [1]. This ΔLogP of +1.09 corresponds to an approximately 12-fold increase in octanol-water partition coefficient. The enhanced lipophilicity is achieved without introducing N-substitution, preserving the hydrogen bond donor capacity of the secondary amine—a profile unobtainable with N-cyclopentyl analogs that show XLogP values near −0.7 [2].

Lipophilicity Blood-Brain Barrier Permeability Lead Optimization

Hydrogen Bond Donor Count: C5-Substituted vs N1-Substituted Cyclopentylpiperidine Carboxylic Acids

5-Cyclopentylpiperidine-3-carboxylic acid possesses two hydrogen bond donor atoms (the carboxylic acid OH and the piperidine NH), whereas N-substituted analogs such as 1-cyclopentylpiperidine-3-carboxylic acid possess only one H-bond donor (the carboxylic acid OH alone) [1]. The additional donor arises because the cyclopentyl group is attached to the C5 carbon rather than the N1 nitrogen, leaving the secondary amine free to participate in hydrogen bonding. This structural feature increases the topological polar surface area from approximately 40.5 Ų (N-substituted) to 49.3 Ų (C5-substituted) while maintaining essentially identical molecular weight and rotatable bond count [1].

Hydrogen Bonding Molecular Recognition Crystal Engineering

Regioisomeric Carboxylic Acid Position: 3-Carboxylic Acid vs 2-Carboxylic Acid Piperidine Scaffolds

The 3-carboxylic acid substitution pattern on the piperidine ring defines a β-amino acid geometry, whereas the 2-carboxylic acid isomer (5-cyclopentylpiperidine-2-carboxylic acid, CAS 2137443-01-5) presents an α-amino acid architecture with the carboxyl group immediately adjacent to the ring nitrogen [1]. In the broader piperidine-3-carboxylic acid (nipecotic acid) series, the 3-carboxylate position is essential for GABA transporter (GAT) recognition: nipecotic acid itself is a well-established GAT substrate/inhibitor scaffold . Moving the carboxylate to the 2-position fundamentally alters the distance and geometry between the basic amine and the acidic carboxylate, changing the zwitterionic character at physiological pH and disrupting the pharmacophoric pattern recognized by solute carrier transporters .

Positional Isomerism Amino Acid Mimicry GABA Transporter Pharmacology

Orthogonal Synthetic Handle Availability: Free NH vs N-Substituted Analogs for Downstream Diversification

5-Cyclopentylpiperidine-3-carboxylic acid provides two chemically orthogonal derivatization handles: a nucleophilic secondary amine (piperidine NH) and a carboxylic acid. In contrast, N-cyclopentylpiperidine-3-carboxylic acid (CAS 897094-36-9) has the amine already alkylated, leaving only the carboxylic acid available for standard amide coupling or esterification [1]. The presence of the free NH in the C5-substituted scaffold enables N-acylation, N-sulfonylation, N-alkylation, or reductive amination independently of carboxylate manipulations. This bifunctional reactivity profile supports a broader range of library enumeration strategies without requiring protecting group interconversion steps.

Parallel Synthesis Scaffold Decoration Fragment Elaboration

Limitations of Current Evidence and Recommendation for Prospective Head-to-Head Comparison

No head-to-head comparative biological data (enzyme inhibition, cellular activity, in vivo pharmacokinetics, or selectivity profiling) were identified for 5-cyclopentylpiperidine-3-carboxylic acid against its closest analogs in publicly available databases including PubMed, ChEMBL, BindingDB, and Google Patents as of the search date. The differentiation evidence presented above is derived from computed physicochemical properties, structural analysis, and class-level pharmacological precedent from the nipecotic acid literature [1]. Organizations evaluating this compound for critical applications should commission prospective comparative studies—particularly GAT-1/GAT-2/GAT-3 uptake inhibition assays, parallel artificial membrane permeability assays (PAMPA), and CYP450 inhibition panels—that include 5-cyclopentylpiperidine-3-carboxylic acid, 5-cyclopentylpiperidine-2-carboxylic acid, 1-cyclopentylpiperidine-3-carboxylic acid, and nipecotic acid in a single experimental run.

Data Gap Analysis Assay Development Comparative Pharmacology

Evidence-Linked Application Scenarios for 5-Cyclopentylpiperidine-3-carboxylic Acid


Fragment-Based Drug Discovery Targeting GABA Transporters (GAT-1) with a C5-Cyclopentyl Nipecotic Acid Scaffold

The 3-carboxylic acid substitution pattern of 5-cyclopentylpiperidine-3-carboxylic acid matches the pharmacophoric geometry of nipecotic acid, a validated GAT-1 substrate scaffold . The C5-cyclopentyl group increases LogP by +1.09 units relative to nipecotic acid (LogP 1.49 vs 0.40), which is predicted to enhance passive membrane permeability while the free secondary amine retains hydrogen bond donor capacity for transporter recognition [1][2]. This compound is appropriate as a fragment hit for FBLG (fragment-based lead generation) campaigns where the goal is to identify a CNS-penetrant starting point with a free NH available for subsequent vector-based elaboration. The 2-carboxylic acid isomer should not be used for this purpose because the α-amino acid geometry is unrecognized by GAT proteins in the nipecotic acid binding mode .

Diversity-Oriented Synthesis (DOS) Library Production Leveraging Dual Orthogonal Handles

The compound provides two chemically distinct and independently addressable functional groups—a piperidine NH and a carboxylic acid—enabling parallel derivatization without protecting group manipulation . In a single 96-well plate format, the carboxylic acid can be converted to amides via HATU-mediated coupling with diverse amines while the secondary amine is simultaneously or sequentially elaborated via sulfonylation, urea formation, or reductive amination. This bifunctional reactivity profile is absent in the N-cyclopentyl analogs (1-cyclopentylpiperidine-3-carboxylic acid and 1-cyclopentylpiperidine-4-carboxylic acid), where the amine is already capped, yielding only one productive diversification vector per building block .

Physicochemical Property Optimization of β-Amino Acid-Containing Peptidomimetics

As a β-amino acid analog with a cyclopentyl side chain, this scaffold introduces conformational constraint and increased lipophilicity (LogP 1.49) compared to unsubstituted nipecotic acid (LogP 0.40) [1]. The TPSA of 49.33 Ų remains within the favorable range for oral bioavailability (Veber rule: TPSA < 140 Ų) while the LogP avoids the excessively low range (<0) that can limit membrane permeation . Researchers designing peptidomimetic inhibitors of protein-protein interactions can exploit the cyclopentyl group as a hydrophobic anchor point that is structurally pre-organized by the piperidine ring, a feature not available with the flexible-chain N-substituted analogs.

Supramolecular Chemistry and Co-Crystal Engineering Exploiting Complementary Hydrogen Bond Donor/Acceptor Topology

The hydrogen bond donor count of two (COOH + NH) combined with two acceptor sites creates a self-complementary hydrogen bonding motif capable of forming predictable supramolecular synthons such as carboxylic acid–piperidine heterodimers . The N-cyclopentylpiperidine-3-carboxylic acid comparator, with only one hydrogen bond donor (COOH only), cannot form the analogous doubly hydrogen-bonded heterosynthon and is limited to carboxylic acid homodimer motifs [1]. For crystal engineering studies aimed at tuning solubility, dissolution rate, or mechanical properties of solid forms, this compound offers an expanded co-crystal design space that its N-substituted isomers structurally cannot access.

Quote Request

Request a Quote for 5-Cyclopentylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.